molecular formula C11H13N3OS2 B4677048 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide

5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide

Cat. No.: B4677048
M. Wt: 267.4 g/mol
InChI Key: LZKHFNQTZXFOCN-UHFFFAOYSA-N
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Description

5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-propan-2-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-6(2)9-4-8(5-16-9)10(15)12-11-14-13-7(3)17-11/h4-6H,1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKHFNQTZXFOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CSC(=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isopropyl group: This step usually involves alkylation reactions using isopropyl halides in the presence of a base.

    Formation of the thiadiazole ring: This can be done by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.

    Coupling of the thiophene and thiadiazole rings: This step involves the formation of an amide bond between the carboxylic acid group of the thiophene ring and the amine group of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atoms in the thiophene and thiadiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, where electrophilic or nucleophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Amines, alcohols

    Substitution products: Various functionalized thiophene derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be used in the synthesis of conductive polymers and other advanced materials.

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties and can be studied for its potential use in developing new antibiotics.

    Enzyme Inhibition: It can be investigated for its ability to inhibit specific enzymes, making it a potential lead compound in drug discovery.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

    Agriculture: It can be used as a pesticide or herbicide due to its potential biological activity.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide: Similar structure with a different position of the carboxamide group.

    5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-furancarboxamide: Similar structure with a furan ring instead of a thiophene ring.

    5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide

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